molecular formula C10H12N2 B13563404 3-Methyl-3-(pyridin-2-yl)butanenitrile

3-Methyl-3-(pyridin-2-yl)butanenitrile

Cat. No.: B13563404
M. Wt: 160.22 g/mol
InChI Key: XVRIVKLCNKIRBD-UHFFFAOYSA-N
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Description

3-Methyl-3-(pyridin-2-yl)butanenitrile is an organic compound with the molecular formula C10H12N2 It is a nitrile derivative that features a pyridine ring substituted at the 2-position with a butanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(pyridin-2-yl)butanenitrile can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with ethyl pivalate, followed by the addition of hydroxylamine hydrochloride and substituted benzoic acid. This sequence of reactions includes addition, oximization, and esterification steps, which are carried out under moderate reaction conditions to achieve high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification methods to ensure the compound’s quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(pyridin-2-yl)butanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-Methyl-3-(pyridin-2-yl)butanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-3-(pyridin-2-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, while the pyridine ring can interact with enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3-(pyridin-2-yl)butanenitrile is unique due to its specific substitution pattern on the pyridine ring and the presence of the nitrile group

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

3-methyl-3-pyridin-2-ylbutanenitrile

InChI

InChI=1S/C10H12N2/c1-10(2,6-7-11)9-5-3-4-8-12-9/h3-5,8H,6H2,1-2H3

InChI Key

XVRIVKLCNKIRBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC#N)C1=CC=CC=N1

Origin of Product

United States

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